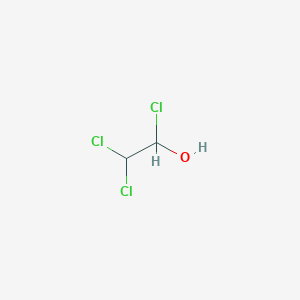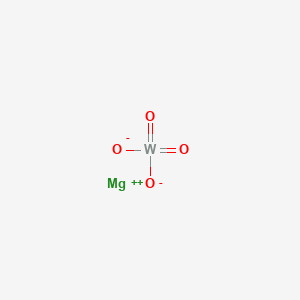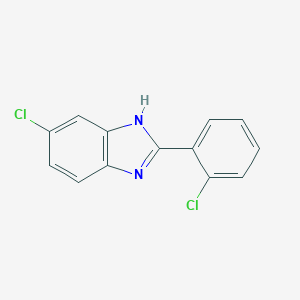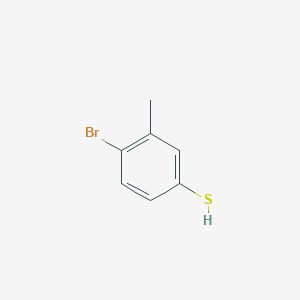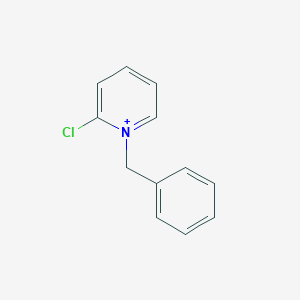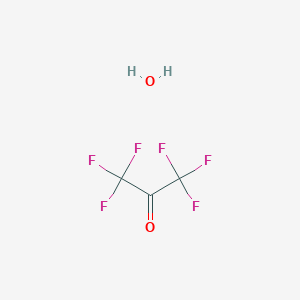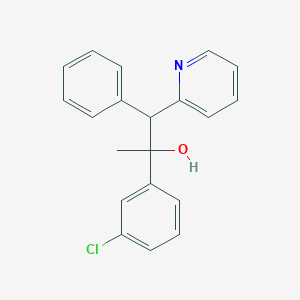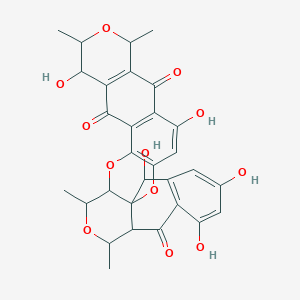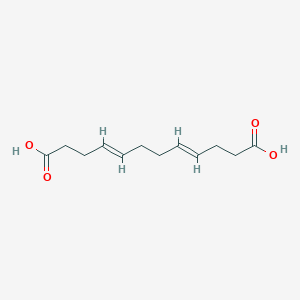
Dodeca-4,8-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-4,8-dienedioic acid, also known as cyclomaltododeca-4,8-dienedioic acid (CMDDA), is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CMDDA is not fully understood, but it is believed to be related to its unique chemical structure. CMDDA contains two unsaturated double bonds that can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This property makes CMDDA a potential candidate for drug delivery and enzyme-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
CMDDA has been shown to have low toxicity and is generally considered safe for consumption. Studies have demonstrated that CMDDA can improve the solubility and bioavailability of poorly soluble drugs, enhance the stability of enzymes, and reduce the immunogenicity of proteins. CMDDA has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMDDA in lab experiments is its ability to enhance the solubility and bioavailability of poorly soluble drugs, which can improve the accuracy and reproducibility of the results. CMDDA is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using CMDDA is its potential to form covalent adducts with other molecules, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on CMDDA. One potential direction is the development of new synthesis methods that can improve the yield and purity of CMDDA. Another direction is the exploration of new applications of CMDDA in drug delivery, food industry, and biotechnology. Additionally, further studies are needed to elucidate the mechanism of action of CMDDA and its potential therapeutic applications.
Conclusion:
In conclusion, CMDDA is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMDDA have been discussed in this paper. Further research is needed to fully understand the potential of CMDDA and its applications in various fields.
Métodos De Síntesis
CMDDA can be synthesized using a variety of methods, including cyclization of maltodextrins, oxidation of cyclomaltohexaose, and enzymatic conversion of cyclomaltohexaose. The most commonly used method involves the cyclization of maltodextrins using a suitable cyclizing agent such as sodium hydroxide or hydrochloric acid. The resulting product is then oxidized to form CMDDA.
Aplicaciones Científicas De Investigación
CMDDA has been extensively studied for its potential applications in various fields, including drug delivery, food industry, and biotechnology. In drug delivery, CMDDA has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In the food industry, CMDDA can be used as a functional additive to improve the texture, stability, and sensory properties of food products. In biotechnology, CMDDA has been used as a substrate for enzyme-catalyzed reactions and as a chiral building block for the synthesis of novel compounds.
Propiedades
Número CAS |
14277-14-6 |
|---|---|
Nombre del producto |
Dodeca-4,8-dienedioic acid |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4E,8E)-dodeca-4,8-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16)/b5-3+,6-4+ |
Clave InChI |
WPSFKKQQTBEENR-UHFFFAOYSA-N |
SMILES isomérico |
C(/C=C/CCC(=O)O)C/C=C/CCC(=O)O |
SMILES |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
SMILES canónico |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
Otros números CAS |
14277-14-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)

